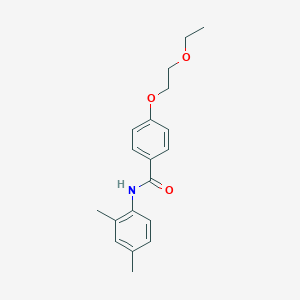

![molecular formula C22H26N2O4 B266999 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266999.png)

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide acts as a selective inhibitor of the BTK enzyme, which is a key component of the BCR pathway. By blocking BTK, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can prevent the activation of downstream signaling pathways that promote the growth and survival of cancer cells. Additionally, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of other kinases, including AKT and mTOR, which further contribute to its antitumor effects.

Biochemical and Physiological Effects

In preclinical studies, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation and migration. The compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can further contribute to its antitumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, like many other small molecule inhibitors, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may have limitations in terms of its efficacy and toxicity in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include:

1. Combination therapy: 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor effects.

2. Biomarker identification: The identification of biomarkers that can predict response to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify patients who are most likely to benefit from the drug.

3. Resistance mechanisms: The study of resistance mechanisms to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify new targets for drug development and to improve patient outcomes.

4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in different types of cancer and patient populations.

Synthesemethoden

The synthesis of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanmethanol, followed by the reaction with isopropoxyamine and the coupling with 4-nitrophenyl isocyanate. The final product is obtained through the reduction of the nitro group with palladium on carbon.

Wissenschaftliche Forschungsanwendungen

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit several key signaling pathways that are involved in the growth and survival of cancer cells, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/AKT/mTOR pathway.

Eigenschaften

Produktname |

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |

|---|---|

Molekularformel |

C22H26N2O4 |

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C22H26N2O4/c1-15(2)28-20-8-4-3-7-19(20)22(26)24-17-11-9-16(10-12-17)21(25)23-14-18-6-5-13-27-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,23,25)(H,24,26) |

InChI-Schlüssel |

WFQNQYONXQTVDU-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |

Kanonische SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)

![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)

![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)

![N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)

![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)

![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)

![N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)

![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)